molecular formula C7H4BrN3O2 B7961575 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B7961575
M. Wt: 242.03 g/mol
InChI Key: GSDGBKOTHSRDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with a suitable brominated pyrimidine derivative. The reaction proceeds via an addition-elimination mechanism, often under basic conditions. The regioselectivity of the reaction can be controlled using specific leaving groups .

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and reproducible. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions to form the carbon-carbon bonds in the sterically hindered positions of the pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction often involves hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 2-position and the carboxylic acid group at the 6-position provides distinct electronic and steric properties that can be exploited in drug design and material science .

Properties

IUPAC Name

2-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-6-9-2-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDGBKOTHSRDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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